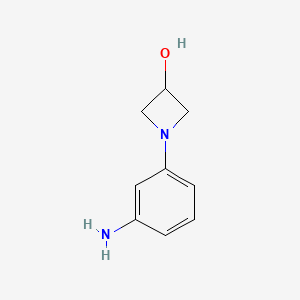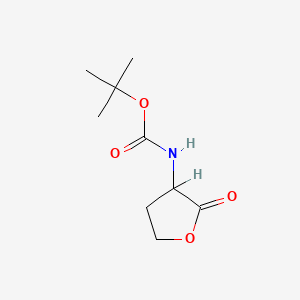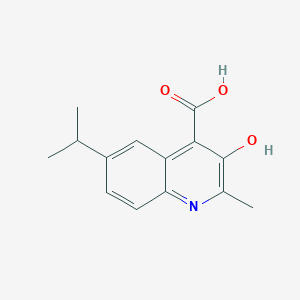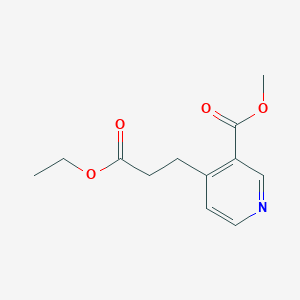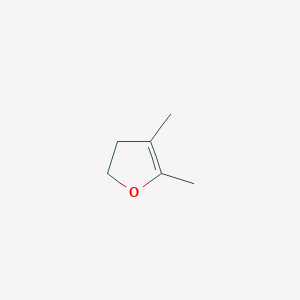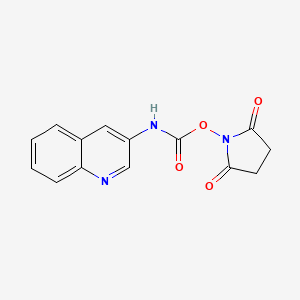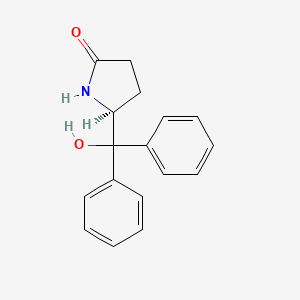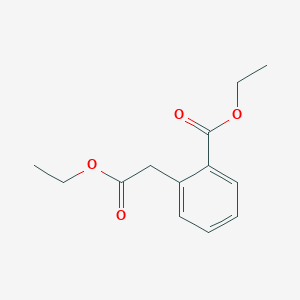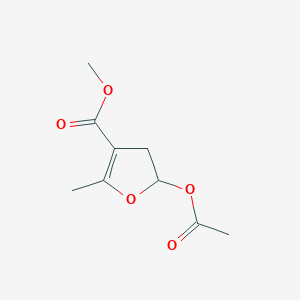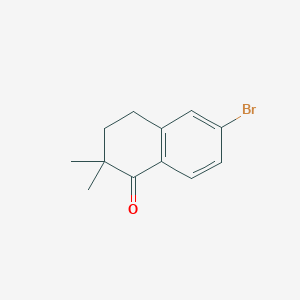
1(2H)-Naphthalenone, 6-bromo-3,4-dihydro-2,2-dimethyl-
Overview
Description
1(2H)-Naphthalenone, 6-bromo-3,4-dihydro-2,2-dimethyl- is a chemical compound that belongs to the class of ketones. It is also known as 6-bromo-3,4-dihydro-2,2-dimethyl-1-naphthalenone or BDDN. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of BDDN is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the carbonyl group.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of BDDN. However, it has been reported to have low toxicity levels.
Advantages And Limitations For Lab Experiments
One of the advantages of BDDN is its high yield during synthesis. It is also a stable compound that can be stored for long periods. However, the limitations of BDDN include its limited solubility in common solvents and its high cost.
Future Directions
There are several future directions for the study of BDDN. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential applications in the field of medicinal chemistry. BDDN may also have potential applications in the field of materials science due to its unique chemical properties.
Conclusion:
In conclusion, 1(2H)-Naphthalenone, 6-bromo-3,4-dihydro-2,2-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound.
Scientific Research Applications
BDDN has been extensively studied for its potential applications in the field of organic chemistry. It has been used as a building block in the synthesis of various organic compounds. BDDN has also been used as a reagent in the synthesis of functionalized naphthalenes and pyrroles.
properties
IUPAC Name |
6-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-12(2)6-5-8-7-9(13)3-4-10(8)11(12)14/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOUYKYDZFNYFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1=O)C=CC(=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1(2H)-Naphthalenone, 6-bromo-3,4-dihydro-2,2-dimethyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



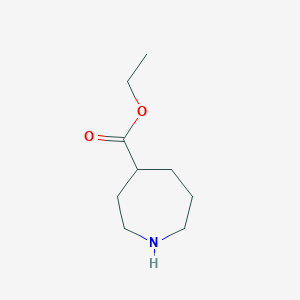
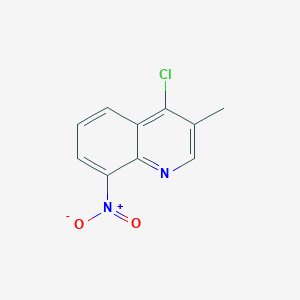
![Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-](/img/structure/B3187280.png)
